8-Methoxy-6-nitro-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid
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Overview
Description
8-Methoxy-6-nitro-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, nitro, trihydroxy, and carboxylic acid. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-6-nitro-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the naphtho[2,1-g][1,3]benzodioxole core, followed by the introduction of the methoxy, nitro, and trihydroxy groups through various chemical reactions such as nitration, methylation, and hydroxylation. The final step involves the attachment of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-6-nitro-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methoxy-6-nitro-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-6-nitro-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, while the hydroxyl groups may contribute to its antioxidant activity.
Comparison with Similar Compounds
8-Methoxy-6-nitro-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid can be compared with other similar compounds such as:
Flavonoids: These compounds also contain multiple hydroxyl groups and exhibit antioxidant properties.
Quinones: Compounds with similar oxidation-reduction properties.
Nitroaromatics: Compounds with nitro groups that can undergo similar reduction reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C23H21NO13 |
---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
8-methoxy-6-nitro-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C23H21NO13/c1-33-13-3-8(36-23-20(28)19(27)18(26)15(6-25)37-23)2-10-9(13)4-12(24(31)32)16-11(22(29)30)5-14-21(17(10)16)35-7-34-14/h2-5,15,18-20,23,25-28H,6-7H2,1H3,(H,29,30) |
InChI Key |
GMKHAVDYTAXBIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
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